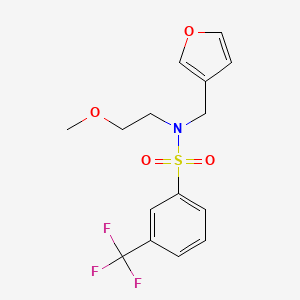

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemically synthesized molecule that likely exhibits a range of biological activities due to its structural features. The presence of a benzenesulfonamide moiety suggests potential inhibitory activity against carbonic anhydrases (CAs), which are enzymes involved in various physiological processes such as respiration and acid-base balance .

Synthesis Analysis

The synthesis of related N-substituted benzenesulfonamides has been explored through various methods. For instance, N-(furan-3-ylmethylene)benzenesulfonamides, which share a similar furan and benzenesulfonamide core with the compound , have been synthesized using a gold(I)-catalyzed cascade reaction. This method involves a 1,2-alkynyl migration onto a gold carbenoid, indicating a novel approach in the field of gold carbenoid chemistry .

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For example, the structure of benzenesulfonyl substituted furoxans, which are structurally related to the target compound, has been elucidated using NMR spectroscopy and X-ray analysis. These studies provide insights into the arrangement of substituents around the furan ring and the overall geometry of the molecule .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives has been investigated in various chemical reactions. For instance, benzenesulfonyl substituted furoxans have been used as intermediates to synthesize functionalized furoxans with potential biological properties. These reactions typically occur in a basic medium and can lead to the formation of ethers and sulphides, depending on the reactants used .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray powder diffraction. For example, a compound with a nitro furan moiety and methoxy phenyl substituents was analyzed to determine its crystal structure, which was found to be triclinic with specific space group parameters. Theoretical analysis using density functional theory (DFT) and Hirshfeld surface analysis further complemented the understanding of intermolecular interactions and molecular packing in the solid state .

Applications De Recherche Scientifique

Biofuel Production

Towards the Conversion of Carbohydrate Biomass Feedstocks to Biofuels via Hydroxylmethylfurfural

Furan derivatives like hydroxylmethylfurfural (HMF) play a crucial role in converting biomass into biofuels. Catalytic processes involving furan compounds are explored for efficient and selective conversion of hexose substrates to HMF, which is a key intermediate for producing diesel-range biofuels through various reaction routes like benzoin condensation and Diels–Alder reactions (James et al., 2010).

Polymer Synthesis

Self-Healing Polymers Based on Thermally Reversible Diels–Alder Chemistry

Furan groups, when used as dienes in Diels–Alder reactions with dienophiles such as maleimide, form the basis for self-healing polymers. These materials can repair themselves after damage, showcasing the utility of furan derivatives in advanced material science (Liu & Chuo, 2013).

Bioactive Compounds

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues

The presence of furan rings in bioactive molecules, including drugs and potential therapeutic agents, highlights the importance of furan derivatives in medicinal chemistry. Compounds with furan and thiophene moieties have shown a range of activities, from antiviral to antitumor effects, demonstrating the versatility of furan derivatives in drug design (Ostrowski, 2022).

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO4S/c1-22-8-6-19(10-12-5-7-23-11-12)24(20,21)14-4-2-3-13(9-14)15(16,17)18/h2-5,7,9,11H,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBGRTDFBVSYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B2532820.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)

![2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2532830.png)

![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)

![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)